An In-depth Technical Guide to the Structural Properties and Characteristics of 3,3-dimethylbutanoate
An In-depth Technical Guide to the Structural Properties and Characteristics of 3,3-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural, physical, and biological properties of 3,3-dimethylbutanoate, also known as 3,3-dimethylbutyrate. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known biological pathways.
Core Structural and Physicochemical Properties
3,3-dimethylbutanoate is the conjugate base of 3,3-dimethylbutanoic acid, a branched-chain carboxylic acid.[1] It is characterized by a four-carbon backbone with two methyl groups attached to the third carbon.[1] This t-butyl group significantly influences its physical and chemical properties. At room temperature, 3,3-dimethylbutanoic acid is a colorless to pale yellow liquid with a distinct, pungent odor.[1][2][3]
Identifiers and Structural Information
A summary of the key identifiers and structural representations for 3,3-dimethylbutanoic acid is provided below.
| Identifier | Value |
| IUPAC Name | 3,3-dimethylbutanoic acid[4] |
| Synonyms | tert-Butylacetic acid, 3,3-Dimethylbutyric acid[1][4] |
| CAS Number | 1070-83-3[1] |
| Molecular Formula | C₆H₁₂O₂[1] |
| Molecular Weight | 116.16 g/mol [4][5] |
| Canonical SMILES | CC(C)(C)CC(=O)O[4][6] |
| InChI | InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)[4][5][6] |
| InChIKey | MLMQPDHYNJCQAO-UHFFFAOYSA-N[4][5][6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of 3,3-dimethylbutanoic acid. The values represent a consensus from multiple sources, with ranges indicating slight variations in reported experimental data.
| Property | Value |
| Melting Point | -11 to 6.5 °C[5][6][7][8] |
| Boiling Point | 185-190 °C (at 760 Torr)[5][9][10]; 94-94.5 °C (at 22 Torr)[6] |
| Density | 0.912 g/mL (at 25 °C)[5][10][11] |
| Water Solubility | 19 g/L[10][11][12] |
| Appearance | Clear, colorless to light yellow liquid[7][13] |
| Odor | Pungent, sharp, unpleasant[2][3] |
Spectroscopic Characteristics
¹H NMR Spectroscopy
In ¹H NMR spectra, the acidic proton of the carboxyl group (-COOH) in 3,3-dimethylbutanoic acid is highly deshielded and typically appears as a singlet far downfield, around 11.8-12.0 ppm.[4][14] The protons of the methylene (B1212753) group (α-protons) adjacent to the carboxyl group absorb at approximately 2.24 ppm, while the nine equivalent protons of the t-butyl group (β-protons) produce a strong singlet signal further upfield at about 1.06 ppm.[14] The chemical shift of the acidic proton is dependent on solvent and concentration.[4] Exchanging this proton with deuterium (B1214612) by adding D₂O will cause its signal to disappear, a characteristic test for carboxylic acids.[4]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxyl group is highly deshielded, absorbing in the range of 165-185 ppm.[4] The α-carbon typically appears at 20-40 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 3,3-dimethylbutanoic acid displays characteristic absorption bands for a carboxylic acid. A very broad peak is observed in the region of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxyl group.[15] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is prominent around 1710 cm⁻¹.[15][16] A peak for the C-O stretch is also visible at approximately 1300 cm⁻¹.[15]
Biological Activity and Signaling Pathways
Recent research has identified 3,3-dimethylbutanoate (referred to as DMBut) as a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB).[2][11][17] Studies have demonstrated that DMBut possesses significant immunomodulatory properties. Specifically, it has been shown to ameliorate collagen-induced arthritis (CIA) in murine models, a condition that shares pathological similarities with human rheumatoid arthritis.[11][16]
The protective effect of DMBut appears to be mediated through the modulation of pro-inflammatory cytokine secretion from macrophages.[11][16] In vivo studies showed that treatment with DMBut significantly reduced disease severity and the levels of pro-inflammatory cytokines.[11][16] This suggests a direct immunomodulatory effect rather than an indirect action via inhibition of microbial enzymes like TMA lyase.[2][11] While the precise intracellular signaling cascade is still under investigation, the data points towards the regulation of key inflammatory pathways within macrophages, such as the NF-κB and MAPK signaling pathways, which are critical for the production of cytokines like TNF-α, IL-1β, and IL-6.[8][18]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. The role of immunomodulatory metabolites in shaping the inflammatory response of macrophages [bmbreports.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Wolff-Kishner Reduction [organic-chemistry.org]
